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molecular formula C11H10ClNO2 B8363576 3-Cyano-4-[(1-methylethyl)oxy]benzoyl chloride

3-Cyano-4-[(1-methylethyl)oxy]benzoyl chloride

Cat. No. B8363576
M. Wt: 223.65 g/mol
InChI Key: VBCDVZHDXMSDPC-UHFFFAOYSA-N
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Patent
US08324254B2

Procedure details

Oxalyl chloride (0.224 ml, 2.56 mmol) was added to a stirred solution of 3-cyano-4-[(1-methylethyl)oxy]benzoic acid (which can be prepared as described in WO2005/58848, 500 mg, 2.437 mmol) in DCM (10 ml), followed by DMF (20 μl) and the resulting mixture was stirred at room temperature for 2 h. The solvent was evaporated to give the title compound (545 mg, 100%) as an olive green solid which was used in the next step without further purification.
Quantity
0.224 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 μL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[C:7]([C:9]1[CH:10]=C([CH:15]=[CH:16][C:17]=1[O:18][CH:19]([CH3:21])[CH3:20])C(O)=O)#[N:8].CN(C=O)C>C(Cl)Cl>[C:7]([C:9]1[CH:10]=[C:1]([CH:15]=[CH:16][C:17]=1[O:18][CH:19]([CH3:21])[CH3:20])[C:2]([Cl:4])=[O:3])#[N:8]

Inputs

Step One
Name
Quantity
0.224 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
500 mg
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)O)C=CC1OC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 μL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)Cl)C=CC1OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 545 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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